
L-ALANINE (15N)
説明
Significance of Nitrogen-15 Labeling in Biological Systems
Nitrogen is a fundamental component of numerous essential biomolecules, including amino acids and nucleic acids. The stable isotope Nitrogen-15 (¹⁵N) serves as a powerful tracer in biological research. bocsci.com Its use is central to understanding nitrogen cycling in ecosystems, plant nitrogen uptake, and various metabolic pathways. thisisant.com
In the realm of molecular biology and proteomics, ¹⁵N labeling is a cornerstone of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.netfrontiersin.org The unique nuclear properties of ¹⁵N, specifically its nuclear spin of one-half, result in narrower line widths in NMR spectra compared to the more abundant ¹⁴N. bocsci.com This characteristic enhances the resolution and sensitivity of NMR experiments, making ¹⁵N invaluable for detailed studies of protein structure, dynamics, and interactions. bocsci.com By incorporating ¹⁵N into amino acids like L-alanine, researchers can effectively track the synthesis, transport, and turnover of proteins and other nitrogen-containing compounds in living systems. bocsci.comnih.gov
Historical Context of L-Alanine (¹⁵N) in Research Advancements
The application of ¹⁵N-labeled amino acids in research has a rich history, contributing significantly to our understanding of metabolism. Early studies utilized ¹⁵N-labeled compounds to investigate the dynamic state of body proteins, challenging the older view that they were largely static structures.
A notable advancement came with studies on protein turnover using intravenously administered ¹⁵N-L-alanine. Research conducted in the late 1970s demonstrated that after a pulse injection of ¹⁵N-L-alanine, the isotope rapidly appeared in various blood and urine components, including urea and ammonia. nih.gov These early kinetic studies suggested that transamination is a key initial step in alanine's metabolism and that the nitrogen from alanine is efficiently utilized in the synthesis of new body proteins. nih.gov Such experiments laid the groundwork for more sophisticated tracer studies to quantify whole-body protein synthesis and breakdown. metsol.com Over the years, the use of L-Alanine (¹⁵N) has expanded, driven by advancements in analytical techniques like mass spectrometry and NMR, allowing for more precise and detailed investigations into metabolic pathways and protein dynamics. nih.govtitech.ac.jp
Chemical and Physical Properties of L-Alanine (¹⁵N)
L-Alanine (¹⁵N) shares the same chemical structure as its unlabeled counterpart, with the key difference being the presence of the ¹⁵N isotope at the amino group. This isotopic substitution results in a slightly higher molecular weight.
Property | Value |
Synonyms | (S)-2-Aminopropionic acid-¹⁵N, L-α-Aminopropionic acid-¹⁵N |
CAS Number | 25713-23-9 |
Molecular Formula | CH₃CH(¹⁵NH₂)CO₂H |
Molecular Weight | 90.09 g/mol |
Melting Point | 314.5 °C (decomposes) |
Appearance | Powder |
Isotopic Purity | Typically ≥98 atom % ¹⁵N |
Table 1: Selected chemical and physical properties of L-Alanine (¹⁵N). Data sourced from sigmaaldrich.comchemsrc.comisotope.com.
Applications in Biochemical Research
The unique properties of L-Alanine (¹⁵N) make it a versatile tool in various areas of biochemical research, particularly in the study of metabolic pathways and protein dynamics.
Metabolic Pathway Analysis
L-Alanine (¹⁵N) is extensively used as a tracer to investigate the intricate networks of metabolic pathways. By introducing ¹⁵N-labeled alanine into a biological system, scientists can follow the nitrogen atom as it is transferred to other molecules through processes like transamination. nih.gov
For instance, research in pancreatic cancer cells has utilized ¹⁵N-labeled alanine to trace its contribution to the synthesis of other amino acids and intermediates of the tricarboxylic acid (TCA) cycle. aacrjournals.org These studies have revealed how cancer cells compartmentalize alanine metabolism, highlighting specific transporters and enzymes that could be targeted for therapeutic intervention. aacrjournals.org Similarly, in neuroscience research, ¹⁵N-alanine has been employed to study the alanine-glutamate cycle between neurons and astrocytes, providing insights into nitrogen metabolism in the brain. frontiersin.org
Protein Synthesis and Turnover Studies
One of the most significant applications of L-Alanine (¹⁵N) is in the measurement of protein synthesis and turnover rates. The "flooding dose" technique, often employing a large dose of a labeled amino acid like L-Alanine (¹⁵N), is a common method to measure the fractional rate of protein synthesis in various tissues. researchgate.net
After administration, the incorporation of ¹⁵N from L-alanine into newly synthesized proteins is measured over time. nih.gov This allows for the calculation of protein turnover rates, providing a dynamic view of how proteins are constantly being built up and broken down. metsol.comresearchgate.net These studies are crucial for understanding the metabolic response to various physiological and pathological conditions. For example, research has used ¹⁵N-L-alanine to evaluate changes in protein turnover in response to sepsis, providing insights into the body's catabolic response to severe illness. researchgate.net
特性
分子量 |
90.09 |
---|---|
純度 |
98% |
製品の起源 |
United States |
Methodologies for L-alanine 15n Preparation and Isotopic Enrichment
Chemical Synthesis Approaches for ¹⁵N-Labeled L-Alanine
Chemical synthesis provides a direct and controllable route to ¹⁵N-labeled L-Alanine, allowing for precise incorporation of the isotope.
Precursor Selection and Reaction Pathways
The synthesis of L-Alanine (¹⁵N) often begins with the selection of appropriate precursors that can readily incorporate the ¹⁵N isotope. A common strategy involves the use of ¹⁵N-labeled ammonia or related nitrogenous reagents. For instance, a sustainable electrochemical pathway has been reported for the synthesis of ¹⁵N-amino acids from ¹⁵N-nitrite (¹⁵NO₂) and biomass-derived keto acids under ambient conditions. This method follows a reaction pathway of ¹⁵N-nitrite → ¹⁵NH₂OH → ¹⁵N-pyruvate oxime → ¹⁵N-alanine. researchgate.net Another approach utilizes 1-chloro-1-[¹⁵N]nitrosocyclohexane for the preparation of L-[α-¹⁵N]amino acids. osti.gov
Endogenous branched-chain amino acids released from protein breakdown have also been identified as significant precursors for the de novo synthesis of both glutamine and alanine in humans. nih.gov Specifically, glutamate serves as a nitrogen source for alanine synthesis from pyruvate. mdpi.com
Stereoselective Labeling Strategies
Achieving the desired L-stereoisomer of alanine is a critical aspect of the synthesis. Stereoselective methods are employed to ensure high optical purity of the final product. One such method involves the electrophilic amination of Oppolzer's acyl sultams. osti.govlookchem.com This technique uses a chiral auxiliary to direct the stereochemical outcome of the amination reaction, yielding L-[α-¹⁵N]amino acids with high enantiomeric excess (97.2-99.5% e.e.). osti.gov By starting with labeled (S)-acylbornane-10,2-sultams, this route can be adapted to prepare various ¹³C and/or ¹⁵N isotopomers of α-amino acids. osti.gov
Biocatalytic and Microbial Fermentation Methods for Isotopic Incorporation
Biocatalytic and microbial fermentation methods leverage the inherent stereospecificity of enzymes and the metabolic pathways of microorganisms to produce ¹⁵N-labeled L-Alanine.
Enzymatic Reductive Amination for ¹⁵N-Labeling
Enzymatic reductive amination is a highly efficient and stereospecific method for synthesizing ¹⁵N-labeled L-amino acids. researchgate.netresearchgate.net This process typically involves the use of amino acid dehydrogenases. Alanine dehydrogenase (AlaDH), for example, catalyzes the reversible reductive amination of pyruvate to L-alanine. researchgate.netnih.gov The reaction utilizes ¹⁵NH₄Cl as the source of the ¹⁵N label and requires a nicotinamide cofactor, such as NADH, which is often regenerated in situ using a coupled enzymatic system like glucose dehydrogenase. researchgate.netresearchgate.netresearchgate.net This method has been shown to produce ¹⁵N-labeled L-alanine with high yields (70-95%). researchgate.net
A continuous synthesis system using immobilized alanine dehydrogenase and soluble lactate dehydrogenase has also been developed. In this system, lactic acid serves as both the hydrogen donor for NADH regeneration and the pyruvate source for the carbon skeleton of L-alanine. researchgate.netresearchgate.net Furthermore, a hydrogen-driven biocatalytic platform has been demonstrated for the synthesis of multiply isotopically labeled amino acids, including L-[α-²H,¹⁵N]-alanine, from inexpensive isotopic precursors like ²H₂O and ¹⁵NH₄⁺. chemrxiv.org
Enzyme System | Precursors | Product | Yield | Reference |
Alanine Dehydrogenase (AlaDH) & Glucose Dehydrogenase | Pyruvate, ¹⁵NH₄Cl, NADH, Glucose | [¹⁵N]L-Alanine | 70% | researchgate.net |
AlaDH & Lactate Dehydrogenase (immobilized) | Lactic acid, ¹⁵NH₄Cl, NADH | ¹⁵N-labeled L-alanine | Not specified | researchgate.netresearchgate.net |
L-leucine dehydrogenase (L-LeuDH) | α-ketoisocaproate, ¹⁵NH₄Cl, NADH, Glucose | [¹⁵N]L-leucine | 85% | researchgate.net |
Coupled Enzymatic System (Glutamate Dehydrogenase & Aminotransferase) | α-keto acid, (¹⁵NH₄)₂SO₄, α-ketoglutarate | ¹⁵N-enriched L-amino acids | Gram amounts | researchgate.netresearchgate.net |
Cell Culture Media Supplementation for Protein Isotopic Enrichment
For applications in proteomics and NMR-based structural biology, proteins are often isotopically enriched by supplementing cell culture media with ¹⁵N-labeled amino acids. nih.govcam.ac.uk In this approach, cells are grown in a medium where the natural amino acids are replaced with their ¹⁵N-labeled counterparts. nih.govcam.ac.uknih.gov For example, pancreatic cancer cells have been cultured in media containing a ¹⁵N algal amino acid mixture to study protein synthesis. nih.gov Similarly, human embryonic kidney (HEK293) cells have been used for protein expression in media supplemented with specific ¹⁵N-labeled amino acids. nih.gov
The composition of the culture medium is critical for efficient labeling. Minimal media, such as M9 medium, are often used for bacterial expression systems like E. coli. cam.ac.ukuconn.edu These media contain a single nitrogen source, typically ¹⁵NH₄Cl, ensuring that all newly synthesized proteins incorporate the ¹⁵N label. cam.ac.uk For mammalian cells, specialized media formulations are used, which can be more complex and costly. biorxiv.org
Cell Type | Culture Medium | ¹⁵N Source | Application | Reference |
Pancreatic Cancer (MIA PaCa) | MEM | 50% or 33% ¹⁵N algal amino acid mixture | Quantitative Proteomics | nih.gov |
E. coli | M9 medium | ¹⁵NH₄Cl | Protein Expression for NMR | cam.ac.uk |
Human Embryonic Kidney (HEK293F) | Custom Freestyle293 medium | Selective ¹⁵N-labeled amino acids | NMR Spectroscopy | nih.gov |
Mammalian Cells | V3⊖ medium | u-¹⁵N-labeled yeast extract | Functional NMR Studies | biorxiv.org |
Microorganism Cultivation for Biosynthetic Pathway Labeling
Microorganisms can be cultivated in environments where the sole nitrogen source is ¹⁵N-labeled, leading to the biosynthetic production of ¹⁵N-labeled amino acids, including L-alanine. For instance, when Citrobacter freundi was grown on a synthetic medium with L-(¹⁵N)alanine as the nitrogen source, 66% of the ¹⁵N was incorporated into the alanine found in the bacterial proteins. researchgate.netresearchgate.net
Studies with Pediococcus acidilactici have shown that when the bacterium is incubated with [¹⁵N]phenylalanine, [¹⁵N]alanine is formed, indicating that pyruvic acid acts as an amino group acceptor in this organism. frontiersin.orgfrontiersin.org This demonstrates the potential of using specific microbial metabolic pathways for targeted isotopic labeling. The interconversion of L-alanine and D-alanine by alanine racemase is another key enzymatic pathway in bacteria that can influence the isotopic composition of alanine enantiomers in peptidoglycan. acs.orgchemrxiv.org
Different bacterial species, such as those from the genera Sporolactobacillus, Thermus, Bacillus, and Streptomyces, are known producers of L-alanine dehydrogenase, an enzyme central to many of these biosynthetic labeling strategies. google.com
Microorganism | Growth Condition | Observation | Reference |
Citrobacter freundi | Synthetic media with L-(¹⁵N)alanine | 66% incorporation of ¹⁵N into proteinaceous alanine | researchgate.netresearchgate.net |
Pediococcus acidilactici | MRS medium with [¹⁵N]L-phenylalanine | Formation of [¹⁵N]alanine | frontiersin.orgfrontiersin.org |
Staphylococcus staphylolyticus | Not specified | ¹⁵N-depleted D-alanine in peptidoglycan | acs.org |
Bacillus subtilis | Not specified | ¹⁵N-depleted D-alanine in peptidoglycan | acs.org |
Strategies for Position-Specific ¹⁵N-Labeling
Position-specific labeling of L-Alanine with ¹⁵N is essential for precisely tracking the fate of the amino group in biological systems. musechem.comgwdguser.de The primary goal is to synthesize L-Alanine where the nitrogen atom at the α-position is specifically the ¹⁵N isotope. This is achieved through highly selective chemical and enzymatic reactions.
Enzymatic Synthesis
Enzymatic methods are highly valued for their stereospecificity, typically producing the desired L-isomer with high purity and yield under mild reaction conditions. nih.gov These syntheses often employ a linked enzyme system to drive the reaction to completion.
A common and efficient strategy involves the reductive amination of a corresponding α-keto acid, in this case, pyruvate, using an amino acid dehydrogenase. nih.govresearchgate.net The source of the isotopic label is typically [¹⁵N]ammonium chloride ([¹⁵N]H₄Cl). researchgate.net
Key components of this enzymatic approach include:
Amino Acid Dehydrogenase: Enzymes like Alanine Dehydrogenase (AlaDH), Leucine Dehydrogenase (LeuDH), or Glutamate Dehydrogenase (GDH) are used to catalyze the stereospecific synthesis. researchgate.netnih.govnih.gov
¹⁵N Source: [¹⁵N]Ammonium chloride with high isotopic enrichment (e.g., 99 at. %) serves as the nitrogen donor. researchgate.net
Cofactor Regeneration: The reaction requires a reduced nicotinamide adenine dinucleotide (NADH) cofactor. To make the process cost-effective, an NADH regeneration system is coupled to the primary reaction. A popular choice is the glucose/glucose dehydrogenase (GlcDH) system, where glucose is oxidized to gluconolactone, regenerating NADH from NAD⁺. researchgate.net
Table 1: Enzymatic Synthesis of L-[¹⁵N]Amino Acids This table summarizes a general, efficient method for producing various ¹⁵N-labeled L-amino acids, including L-Alanine.
Component | Role | Example Material |
---|---|---|
Substrate | Carbon backbone provider | α-keto acid (e.g., Pyruvate for Alanine) |
Catalyst | Stereospecific amination | Alanine Dehydrogenase (AlaDH) |
Isotope Source | Provides the ¹⁵N label | [¹⁵N]Ammonium Chloride (~99 at. %) |
Cofactor | Reducing equivalent | NADH |
Regeneration System | Recycles the cofactor | Glucose and Glucose Dehydrogenase (GlcDH) |
Scale | Typical production amount | 1-10 grams |
Yield | Reaction efficiency | High |
Chemical Synthesis
Chemical synthesis offers an alternative route to L-[¹⁵N]Alanine, often involving multiple steps and chiral auxiliaries to ensure the correct stereochemistry.
One notable method involves the stereoselective electrophilic amination of an acyl sultam, a type of chiral auxiliary developed by Oppolzer. In this approach, an (S)-acylbornane-10,2-sultam derived from propionic acid is used as the starting chiral substrate. The key step is the amination using a ¹⁵N-labeled electrophilic nitrogen source, such as 1-chloro-1-[¹⁵N]nitrosocyclohexane. The resulting hydroxylamine derivative is then reduced, and subsequent cleavage of the chiral auxiliary yields L-[¹⁵N]Alanine with very high enantiomeric excess (97.2-99.5% e.e.).
Another multi-step chemical synthesis starts with optically pure (R)-benzoin. acs.org The benzoin is converted to [¹⁵N]-(1R,2S)-2-amino-1,2-diphenylethanol using [¹⁵N]hydroxylamine hydrochloride. This intermediate is then used to construct a chiral oxazinone ring system. Alkylation of this lactone with methyl iodide followed by hydrogenation to remove the chiral auxiliary and protecting groups yields the final product, L-[¹⁵N]Alanine. acs.org This method can also be adapted to produce multiply labeled amino acids, for instance [2,3-¹³C₂,¹⁵N]-L-Alanine, by using appropriately labeled starting materials. acs.org
Table 2: Comparison of Position-Specific ¹⁵N-Labeling Strategies for L-Alanine
Strategy | Key Reagents & Intermediates | ¹⁵N Source | Key Features | Reference |
---|---|---|---|---|
Enzymatic Reductive Amination | Pyruvate, Alanine Dehydrogenase, NADH, Glucose Dehydrogenase | [¹⁵N]H₄Cl | High stereospecificity (produces L-isomer), high yield, mild conditions, suitable for gram-scale synthesis. | nih.govresearchgate.net |
Chemical (Oppolzer Auxiliary) | (S)-acylbornane-10,2-sultam | 1-chloro-1-[¹⁵N]nitrosocyclohexane | High enantiomeric excess (97.2-99.5% e.e.), stereoselective electrophilic amination. | |
Chemical (Chiral Oxazinone) | (R)-Benzoin, [¹⁵N]-(1R,2S)-2-amino-1,2-diphenylethanol, Oxazinone lactone | [¹⁵N]hydroxylamine hydrochloride | Multi-step synthesis, allows for multiple isotopic labels (e.g., ¹³C and ¹⁵N). | acs.org |
Advanced Analytical Techniques Utilizing L-alanine 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a primary beneficiary of L-Alanine (15N) labeling, enabling detailed investigations into molecular structure and dynamics in both solid and solution states.
Solid-State 15N NMR for Polypeptide Conformation and Dynamics
Solid-state NMR (ssNMR) of ¹⁵N-labeled polypeptides provides invaluable insights into their secondary structure and dynamics within a solid matrix. The conformation of polypeptides in the solid state can be characterized by conformation-dependent ¹³C and ¹⁵N chemical shifts. titech.ac.jp
One of the key parameters derived from ssNMR is the ¹⁵N chemical shift tensor (σ), which consists of three principal components: σ₁₁, σ₂₂, and σ₃₃. These tensor values are highly sensitive to the local electronic environment of the nitrogen nucleus and, consequently, to the polypeptide's conformation. titech.ac.jp It has been demonstrated that the σ₂₂ value of an ¹⁵N-labeled L-alanine residue is particularly indicative of the main-chain conformation, allowing for the differentiation between structures like right-handed and left-handed α-helices and β-sheet forms. titech.ac.jp This makes the σ₂₂ value a robust tool for the conformational analysis of solid copolypeptides. titech.ac.jp
Studies on ¹⁵N-labeled L-alanine incorporated into various copolypeptides have shown that the ¹⁵N chemical shift tensor components are influenced by both the local conformation and the chemical nature of the neighboring amino acid residues. titech.ac.jp By measuring these tensors using techniques like ¹⁵N cross-polarization-magic-angle spinning (CP-MAS) and ¹⁵N CP-static (powder pattern) NMR, researchers can gain a detailed understanding of polypeptide structure in the solid state. titech.ac.jp
The dynamics of polypeptides can also be investigated using ssNMR. For instance, the mobility of specific amide sites can be assessed; immobile sites yield a broad static ¹⁵N powder pattern, while sites undergoing large-amplitude motions result in sharper, motionally averaged isotropic peaks. scirp.org
Table 1: Representative ¹⁵N Chemical Shift Tensor Values for L-Alanine in Different Polypeptide Conformations
Conformation | σ₁₁ (ppm) | σ₂₂ (ppm) | σ₃₃ (ppm) |
α-helix (right-handed) | 56 | 81 | 223 |
β-sheet | 40 | 67 | 217 |
Data sourced from studies on model peptides and may vary based on the specific polypeptide sequence and environment. researchgate.net
Solution-State 15N NMR for Macromolecular Structure and Dynamics
Solution-state NMR spectroscopy of ¹⁵N-labeled proteins provides atomic-resolution information on their three-dimensional structure, dynamics, and interactions. The use of L-Alanine (¹⁵N) is integral to many of these studies.
Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful NMR technique that has extended the size limit of proteins that can be studied by solution NMR. Methyl-TROSY experiments, which focus on the signals from ¹³CH₃ groups, are particularly valuable for studying large proteins and protein complexes. isotope.com While isoleucine, leucine, and valine (ILV) are the standard amino acids used for methyl labeling, the inclusion of alanine provides additional, valuable probes. ckisotopes.com Alanine is one of the most abundant amino acids and is frequently found in protein cores and at interfaces. acs.orgnih.gov
For effective methyl-TROSY experiments, proteins are typically produced on a deuterated background with specific protonation of the methyl groups of selected amino acids. isotope.com A recently developed method allows for the efficient synthesis and incorporation of L-alanine-3-¹³C,2-²H into proteins, enabling high-quality methyl-TROSY spectra of alanine residues. nih.gov These experiments can be used to map protein-protein interaction interfaces. For example, in a study of the p97 ND1 fragment, significant chemical shift perturbations in the methyl-TROSY spectra of ¹³CH₃-Ala labeled protein were observed upon binding to its adaptor protein, Npl4-UBD, allowing for the identification of residues at the binding interface. acs.orgnih.gov
To facilitate the assignment of methyl group resonances, 3D NOESY experiments such as ¹³C-HSQC-NOESY-¹⁵N-HSQC (CN-NOESY) and ¹⁵N-HSQC-NOESY-¹³C-HSQC (NC-NOESY) are recorded on samples labeled with both ¹³CH₃-alanine and uniformly ¹⁵N. nih.gov This allows for the correlation of the alanine methyl protons with nearby backbone amide protons, aiding in the sequential assignment of the protein. nih.gov
The ¹⁵N chemical shift is an anisotropic property, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. nih.gov This anisotropy is described by the chemical shift tensor. nih.gov In solution, rapid molecular tumbling averages this anisotropy, resulting in a single isotropic chemical shift. nih.gov However, information about the chemical shift anisotropy (CSA) can be recovered and used as a valuable restraint in structural studies. nih.gov
The principal values of the amide-¹⁵N CSA tensor are sensitive to the local chemical environment, including hydrogen bonding and the conformation of the peptide backbone. nih.gov Quantum chemical calculations on model dipeptides have shown that the amide-¹⁵N CSA tensor is influenced by atoms within a distance of five bonds. nih.gov The orientation of the CSA tensor relative to the molecular frame provides detailed structural information. nih.gov For instance, in peptides, the most deshielded element, δ₁₁, is oriented close to the ¹H-¹⁵N bond, while δ₃₃ is nearly aligned with the N-Cα bond. pnas.org
In partially aligned media, such as bicelles, residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) can be measured, providing long-range orientational information that is crucial for refining protein structures. The analysis of ¹⁵N chemical shifts and ¹⁵N/¹H dipolar couplings in oriented samples allows for the determination of the orientation and dynamics of transmembrane peptides. nih.gov
Table 2: Average Amide-¹⁵N Chemical Shift Tensor Principal Values in Peptides
Principal Value | Average Value (ppm) | Standard Deviation (ppm) |
σ₁₁ | 58 | 7 |
σ₂₂ | 81 | 7 |
σ₃₃ | 226 | 7 |
Data compiled from a statistical analysis of published tensor values. researchgate.net
Methyl-TROSY Experiments with 15N-Labeled Alanine Residues
Isotopic Exchange Studies via NMR
L-Alanine (¹⁵N) is a valuable tracer for monitoring nitrogen exchange processes in biological systems using NMR. The incorporation of the ¹⁵N label allows for the direct observation of the movement of nitrogen atoms between different molecules.
One application is in studying enzymatic reactions. For instance, the reversible exchange of alanine on a SABRE (Signal Amplification By Reversible Exchange) catalyst has been demonstrated using hyperpolarized ¹⁵N NMR. nih.gov This technique allows for the real-time monitoring of the binding and release of alanine from the catalyst. nih.gov
Another area of application is in metabolic studies. The transfer of the ¹⁵N label from L-Alanine (¹⁵N) to other amino acids and metabolites can be followed over time. nih.gov For example, in incubated brain slices, the appearance of the ¹⁵N label in glutamate, aspartate, GABA, and glutamine after the introduction of ¹⁵N-alanine can be quantified, providing insights into the rates and pathways of nitrogen metabolism in the brain. nih.gov
Isotopic exchange can also be used to simplify complex NMR spectra. Partial proton-deuterium exchange in a uniformly ¹⁵N-labeled protein can reduce the number of visible signals in a ¹H-¹⁵N HSQC spectrum, aiding in resonance assignment. pnas.org Furthermore, isotopic exchange is the fundamental principle behind methods that probe the accessibility of amide protons to the solvent, providing information on hydrogen bonding and protein stability.
Mass Spectrometry (MS) Techniques for 15N-Labeled Metabolites and Proteins
Mass spectrometry (MS) is a highly sensitive analytical technique that can precisely measure the mass-to-charge ratio of ions. When combined with ¹⁵N labeling, MS becomes a powerful tool for quantitative proteomics and metabolomics. oup.com The introduction of the heavier ¹⁵N isotope into a molecule results in a predictable mass shift that can be readily detected by a mass spectrometer. oup.com
One of the most common applications is stable isotope labeling with amino acids in cell culture (SILAC). thermofisher.com In a typical SILAC experiment, one population of cells is grown in a medium containing normal ("light") amino acids, while another is grown in a medium containing "heavy" amino acids, such as L-Alanine (¹⁵N). thermofisher.com The protein or metabolite samples from the two populations are then mixed, and the relative abundance of the light and heavy forms of each peptide or metabolite is determined by MS. thermofisher.com This allows for the accurate quantification of changes in protein or metabolite levels between the two conditions.
Gas chromatography-mass spectrometry (GC-MS) has been used to determine the ¹⁵N-enrichment of plasma alanine following a single intravenous dose of ¹⁵N-L-alanine. nih.gov This allows for the estimation of the extracellular alanine pool size and turnover rates. nih.gov Similarly, GC-MS can be used to trace the incorporation of ¹⁵N from labeled precursors into bacterial D-alanine, providing a method to quantify nitrogen uptake by bacteria. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also widely used. For example, an improved HPLC-MS/MS method for quantifying the cyanobacterial metabolite β-methylamino-L-alanine (BMAA) uses ¹⁵N-labeled BMAA as an internal standard, providing higher accuracy and precision. rsc.org In proteomics, LC-MS/MS is used to identify peptides and proteins from complex mixtures. The mass shift caused by ¹⁵N labeling aids in the confident identification of peptides and allows for the quantification of protein turnover. researchgate.net
The degree of ¹⁵N enrichment in a labeled protein can also be quantified using high-resolution mass spectrometry. acs.org This is particularly important for sparsely labeled proteins used in NMR studies, where knowing the exact level of enrichment is crucial for accurate data interpretation. acs.org
Table 3: Applications of Mass Spectrometry with L-Alanine (15N)
MS Technique | Application | Research Finding | Citation |
GC-MS | Metabolite turnover | Determined plasma alanine pool size and flux in humans. | nih.gov |
GC-c-IRMS | Bacterial nitrogen uptake | Quantified ¹⁵N incorporation into bacterial D-alanine. | researchgate.net |
HPLC-MS/MS | Metabolite quantification | Improved accuracy for BMAA quantification using ¹⁵N-BMAA standard. | rsc.org |
LC-MS/MS | Proteomics | Identified proteins and followed their turnover in algae. | researchgate.net |
High-Resolution MS | Isotope enrichment analysis | Quantified ¹⁵N enrichment levels in sparsely labeled proteins. | acs.org |
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive technique used to measure the natural abundance or enrichment of stable isotopes in specific organic compounds. In this method, a sample mixture is first separated into its individual components by gas chromatography. The separated compounds are then combusted at high temperatures (e.g., 940-1000°C) into simple gases like CO₂ and N₂. researchgate.netucdavis.edu These gases are subsequently introduced into an isotope ratio mass spectrometer, which measures the isotopic ratios (e.g., ¹⁵N/¹⁴N). acs.orgjamstec.go.jp
L-Alanine (¹⁵N) is utilized in GC-C-IRMS studies primarily as a tracer to follow nitrogen uptake and metabolism in various organisms. researchgate.net For the analysis, amino acids, including alanine, are often chemically modified into volatile derivatives, such as N-acetyl methyl esters (NACME) or N-pivaloyl isopropyl (Pv/iPr) esters, to make them suitable for gas chromatography. ucdavis.edujamstec.go.jp This derivatization must be carefully controlled to prevent isotopic fractionation, ensuring that the measured isotope ratio accurately reflects the original sample. acs.org
Compound-Specific Isotope Analysis (CSIA) is an application of GC-C-IRMS that focuses on determining the isotopic composition of individual compounds within a complex mixture. annualreviews.orgfmach.it This approach provides a much more detailed view than bulk isotope analysis, which only gives an average isotopic value for the entire sample. mdpi.com By analyzing the ¹⁵N content of specific amino acids like L-alanine, researchers can trace the sources and transformations of nitrogen in ecological and biogeochemical systems. researchgate.netresearchgate.net
In practice, CSIA of L-Alanine (¹⁵N) can reveal critical information about metabolic pathways. For instance, in studies of nutritional ecology, the ¹⁵N values of different amino acids fractionate in predictable ways as nitrogen moves up the food chain. mdpi.comresearchgate.net Alanine is considered a "trophic" amino acid, meaning its ¹⁵N value tends to increase with each trophic level. researchgate.net This allows scientists to use the ¹⁵N signature of alanine, often in conjunction with "source" amino acids like phenylalanine, to reconstruct food webs and determine the trophic position of organisms. nih.gov Furthermore, CSIA of ¹⁵N-labeled alanine has been used to trace nitrogen uptake by bacteria in sediments, quantifying the flow of nitrogen through microbial communities. researchgate.net
Enantiomer-Specific Isotopic Analysis (ESIA) is a specialized form of CSIA that measures the isotopic composition of individual stereoisomers (enantiomers) of chiral molecules. arxiv.org This technique is particularly valuable for studying biological processes, as enzymes are often stereospecific. The analysis of L- and D-alanine is a key application, especially in microbiology, because D-alanine is a fundamental component of the peptidoglycan layer in bacterial cell walls, whereas L-alanine is a common proteinogenic amino acid. researchgate.netarxiv.org
Research using ESIA has shown significant differences in the ¹⁵N composition between L- and D-alanine within the same bacterial cells. arxiv.orgnih.gov Studies on various bacteria, including Staphylococcus staphylolyticus and Bacillus subtilis, revealed that D-alanine in the cell wall peptidoglycan is consistently depleted in ¹⁵N relative to L-alanine from the same organism. acs.orgarxiv.orgnih.gov This isotopic difference is attributed to the enzymatic pathways, particularly the alanine racemase reaction that converts L-alanine to D-alanine, which introduces isotopic fractionation. nih.gov ESIA provides a unique tool to investigate the origins of chirality and to trace microbial activity and biosynthetic pathways in various environments. arxiv.org
Bacterium | Enantiomer | δ¹⁵N Value (‰ vs air) | Analytical Method |
Staphylococcus staphylolyticus | D-Alanine | 19.2 ± 0.5 | GC-C-IRMS |
Staphylococcus staphylolyticus | L-Alanine | 21.3 ± 0.8 | GC-C-IRMS |
Bacillus subtilis | D-Alanine | 6.2 ± 0.2 | GC-C-IRMS |
Bacillus subtilis | L-Alanine | 8.2 ± 0.4 | GC-C-IRMS |
This table presents research findings on the nitrogen isotopic differences between D- and L-alanine in bacteria, as determined by Enantiomer-Specific Isotopic Analysis (ESIA). The data highlights the ¹⁵N-depletion in D-alanine relative to L-alanine. Data sourced from nih.gov. |
Compound-Specific Isotope Analysis (CSIA)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotope Tracing
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. isotope.com It is widely used for isotope tracing studies, where molecules labeled with stable isotopes like ¹⁵N are tracked through metabolic pathways. nih.gov L-Alanine (¹⁵N) serves as an excellent tracer in these experiments to follow nitrogen metabolism in cells, tissues, or whole organisms. medchemexpress.commedchemexpress.com
In a typical isotope tracing experiment, a biological system is supplied with L-Alanine (¹⁵N). After a period of incubation, metabolites are extracted and analyzed by LC-MS/MS. The instrument can distinguish between the unlabeled (light) and the ¹⁵N-labeled (heavy) forms of alanine and its downstream metabolic products due to their mass difference. nih.gov This allows researchers to map the flow of the nitrogen atom from alanine into other amino acids, nucleotides, and various nitrogen-containing compounds, providing a dynamic view of metabolic networks. nih.gov This approach is particularly valuable in cancer research to identify dysregulated metabolic pathways. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard method for achieving highly accurate and precise quantification of analytes in complex matrices. chemie-brunschwig.chshoko-sc.co.jp The technique involves adding a known amount of an isotopically labeled version of the target analyte—in this case, L-Alanine (¹⁵N)—to a sample as an internal standard. nist.gov This "spiked" sample is then processed and analyzed, typically by LC-MS/MS or GC-MS.
Because the labeled internal standard (L-Alanine (¹⁵N)) is chemically identical to the endogenous, unlabeled analyte (L-Alanine), it behaves in the exact same way during sample preparation, extraction, and chromatographic separation. isotope.com Any sample loss during these steps will affect both the labeled and unlabeled forms equally. The mass spectrometer measures the ratio of the natural analyte to the labeled internal standard. Since the amount of the added standard is precisely known, this ratio can be used to calculate the exact concentration of the endogenous L-alanine in the original sample with high accuracy, effectively correcting for matrix effects and procedural losses. nist.govnih.gov This method is frequently applied in clinical diagnostics and food science for the precise quantification of amino acids. medchemexpress.comchempep.com
Quantitative Proteomics with ¹⁵N Labeling
Quantitative proteomics aims to measure the abundance of proteins in a sample, often comparing protein levels between different states (e.g., healthy vs. diseased). L-Alanine (¹⁵N), along with other ¹⁵N-labeled amino acids, is integral to metabolic labeling approaches in quantitative proteomics. ckgas.comoup.com In these methods, cells or organisms are grown in a medium where the sole source of nitrogen or specific amino acids is isotopically labeled. nih.gov
This results in the in vivo incorporation of the heavy isotope into all newly synthesized proteins. oup.comnih.gov For example, one cell population can be grown in "light" medium (containing natural ¹⁴N) and another in "heavy" medium (containing ¹⁵N sources). The protein samples from both populations are then mixed, digested into peptides, and analyzed by mass spectrometry. The instrument detects pairs of chemically identical peptides, one "light" and one "heavy." The ratio of their signal intensities directly corresponds to the relative abundance of the protein in the two original samples. nih.gov
A prominent metabolic labeling strategy is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). ckgas.comthermofisher.com While SILAC most commonly uses labeled arginine and lysine, the principle can be extended to other amino acids. thermofisher.com In this approach, cells are cultured in a medium containing a "heavy" version of an essential amino acid, such as L-Alanine (¹⁵N). This ensures that all newly synthesized proteins incorporate the labeled amino acid. thermofisher.com
Another powerful method is complete ¹⁵N metabolic labeling, where organisms like bacteria, yeast, or plants are grown on a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl) as the sole nitrogen source. nih.govnih.gov This leads to the labeling of every nitrogen-containing amino acid, including alanine, within the proteome. While data analysis is more complex than SILAC because the mass shift between light and heavy peptides varies depending on the number of nitrogen atoms, it is a comprehensive labeling method applicable to whole organisms. nih.govnih.gov These strategies provide high accuracy in relative protein quantification by allowing samples to be mixed at the earliest possible stage, minimizing experimental variability. nih.gov
Labeling Strategy | Labeled Precursor(s) | Typical Application | Key Feature |
SILAC | ¹³C or ¹⁵N labeled Arginine & Lysine (or other amino acids) | Quantitative proteomics in cell culture | Fixed mass shift between light and heavy peptide pairs simplifies data analysis. |
¹⁵N Metabolic Labeling | ¹⁵N-labeled nitrogen salt (e.g., ¹⁵NH₄Cl) | Quantitative proteomics in whole organisms (plants, bacteria, yeast) | Every nitrogen atom is labeled, providing comprehensive labeling of the entire proteome. |
This table compares two common metabolic labeling strategies used in quantitative proteomics that can involve the incorporation of ¹⁵N-labeled L-Alanine. Data sourced from nih.govnih.govthermofisher.com. |
Parallel Reaction Monitoring (PRM) for 15N-Labeled Peptides
Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that offers high sensitivity and specificity for quantifying specific peptides within complex biological samples. mdpi.com When combined with stable isotope labeling, such as the incorporation of L-Alanine (15N), PRM becomes a powerful tool for achieving accurate relative quantification of proteins. biorxiv.orgfrontiersin.org This approach effectively overcomes common challenges in proteomics, such as signal interference from co-eluting peptides and chemical noise, which can compromise quantification, especially for low-abundance proteins. biorxiv.orgbiorxiv.orgnih.gov
The fundamental workflow of a PRM experiment involving 15N-labeling begins with the mixing of two distinct cell or tissue populations: a "light" sample containing the natural abundance isotope (¹⁴N) and a "heavy" sample that has been metabolically labeled with a ¹⁵N nitrogen source. frontiersin.org In the context of L-Alanine (15N), this amino acid would be incorporated into proteins during synthesis in the "heavy" sample. After mixing, proteins are extracted and enzymatically digested into peptides.
During mass spectrometry analysis, the PRM method specifically targets a predetermined list of peptide ions (precursors). frontiersin.org For each peptide of interest, both its light (¹⁴N) and heavy (¹⁵N-containing) versions are sequentially isolated by a quadrupole mass filter. researchgate.netresearchgate.net These selected precursor ions are then fragmented, typically using higher-energy collisional dissociation (HCD). A key feature of PRM is that instead of monitoring a few specific fragment ions, a high-resolution, high-mass-accuracy analyzer like an Orbitrap detects the entire MS/MS spectrum of all resulting fragment ions. mdpi.combiorxiv.org
This process provides significant advantages. The full MS/MS spectrum confirms peptide identity with high confidence. mdpi.com Because the light and heavy peptide pairs are chemically identical and co-elute, they produce the same fragmentation pattern, with the only difference being a predictable mass shift in the fragment ions containing the ¹⁵N label. nih.gov This co-eluting pair, with one serving as an internal standard for the other, minimizes analytical variability and leads to highly reliable and reproducible quantification. frontiersin.orgnih.gov The area under the curve for the extracted fragment ion chromatograms is integrated to determine the relative abundance of the peptide between the two samples. researchgate.netresearchgate.net
Research has shown that this combination of ¹⁵N labeling and PRM provides unambiguous quantification even for low-abundance proteins that might be missed in standard data-dependent acquisition (DDA) experiments. biorxiv.org The high resolution of the Orbitrap analyzer allows for the separation of target fragment ions from background interference, enhancing specificity. mdpi.com The use of heavy-labeled peptides, such as those containing L-Alanine (15N), serves as a natural form of synthetic peptide standard, validating the targeted results without the need for separately synthesized standards. frontiersin.orgnih.gov
Research Findings
Studies employing PRM for ¹⁵N-labeled samples demonstrate its robustness in quantitative proteomics. The technique allows for the reliable quantification of thousands of proteins simultaneously by reducing preparative and analytical variabilities. biorxiv.org The method is particularly advantageous for overcoming issues like incomplete labeling, which can lead to missing values in reciprocal experiments. biorxiv.orgnih.gov
For reliable quantification, it is recommended to have 8–10 scan points across the chromatographic peak of an eluting peptide. nih.gov The number of targets that can be monitored in a single run affects the cycle time; a higher number of targets increases the time required to cycle through the list, which can reduce the number of data points for each peptide. nih.govresearchgate.net Therefore, careful selection of target peptides is crucial for optimal results. Criteria for good target peptides include a length of 6-25 amino acids, no missed enzymatic cleavages, and a low likelihood of modification (e.g., avoiding methionine-containing peptides that can oxidize). researchgate.net
The data below illustrates a representative PRM analysis of a hypothetical peptide, "VGAHAGEYGAEALER," containing one L-Alanine residue, showing the expected mass shift upon ¹⁵N incorporation.
Table 1: Representative PRM Target Parameters for a Peptide Containing L-Alanine (15N)
Parameter | Light Peptide (¹⁴N) | Heavy Peptide (¹⁵N) |
Peptide Sequence | VGAHAGEYGAEALER | VGAHAGEYGA EALER |
Formula | C₆₄H₉₅N₁₉O₂₄ | C₆₃¹³C₁H₉₅N₁₈¹⁵N₁O₂₄ |
Precursor m/z (z=2) | 788.8845 | 789.3848 |
Precursor Mass | 1575.7543 | 1576.7549 |
Target Fragment Ions | y₇, y₈, y₉, b₆, b₉ | y₇, y₈, y₉, b₆, b₉ |
Expected Retention Time | ~25.4 min | ~25.3 min |
Note: The heavy peptide contains one L-Alanine labeled with ¹⁵N. The mass difference is due to the single ¹⁵N atom. Retention times for heavy peptides are often slightly earlier than their light counterparts. nih.gov |
Table 2: Example Fragment Ion Analysis for Light vs. Heavy Peptide
Fragment Ion | Light (¹⁴N) m/z | Heavy (¹⁵N) m/z | Mass Shift (Da) |
y₇ | 765.3741 | 766.3712 | +0.9971 |
y₈ | 822.4011 | 823.3982 | +0.9971 |
b₆ | 515.2423 | 515.2423 | 0.0000 |
b₉ | 785.3481 | 786.3452 | +0.9971 |
Note: The table shows that fragment ions (like b₆) that do not contain the labeled L-Alanine residue show no mass shift, while fragments (like y₇, y₈, and b₉) containing the ¹⁵N-Alanine show a predictable mass increase. This provides extremely high confidence in peptide identification and quantification. |
Research Applications of L-alanine 15n in Metabolic Pathway Elucidation
Metabolic Flux Analysis (MFA) and Isotope Tracing
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. researchgate.net When combined with isotope tracing using compounds like L-Alanine (15N), MFA can provide a detailed map of cellular metabolism. uni-regensburg.demdpi.com Isotope-assisted MFA (iMFA) utilizes labeled substrates to track the movement of atoms through metabolic networks, allowing for the indirect measurement of intracellular fluxes that are otherwise impossible to quantify directly. mdpi.com
Quantification of Intracellular Metabolic Fluxes
The core principle of using L-Alanine (15N) in MFA is to introduce a labeled source of nitrogen into a biological system and monitor its incorporation into various metabolites over time. nih.gov By analyzing the mass isotopomer distribution of downstream metabolites using techniques like mass spectrometry, researchers can calculate the rates of metabolic reactions. mdpi.comnih.gov This approach assumes a metabolic steady state, where the production and consumption of metabolites are balanced. mdpi.com
For instance, in studies of pancreatic cancer cells, L-Alanine (15N) has been used to trace nitrogen flow and quantify its contribution to the synthesis of other amino acids and intermediates of central carbon metabolism. aacrjournals.org This allows for a quantitative understanding of how cancer cells rewire their metabolism to support rapid growth. aacrjournals.org The kinetic analysis of isotope incorporation provides a direct measure of the flux through specific pathways. nih.gov
Investigating Intermediary Metabolism
L-Alanine (15N) is instrumental in unraveling the complexities of intermediary metabolism, which encompasses the interconnected pathways of synthesis, breakdown, and conversion of small molecules. pnas.org Tracing the 15N label from alanine reveals the activity of various transamination reactions and their contribution to the nitrogen balance within the cell. nih.gov
In pancreatic cancer cells, for example, tracing with ¹⁵N-labeled alanine has shown significant labeling in proteinogenic amino acids, tricarboxylic acid (TCA) cycle intermediates, and de novo synthesized fatty acids. aacrjournals.org This demonstrates that alanine is a significant contributor to both bioenergetic and anabolic pathways in these cells. aacrjournals.org Similarly, studies in other cell types have used L-Alanine (15N) to show how glutamine metabolism can exceed the requirements for protein and nucleotide synthesis, with the excess nitrogen being secreted as alanine and ammonia. pnas.org This highlights the role of alanine in managing cellular nitrogen homeostasis.
Nitrogen Assimilation and Cycling Studies
L-Alanine (15N) is a valuable tool for studying how organisms take up and utilize nitrogen from their environment. These studies are crucial for understanding nutrient cycling in various ecosystems, from agricultural systems to microbial communities.
Plant Nitrogen Uptake and Translocation
Research using L-Alanine (15N) has provided significant insights into how plants acquire and distribute nitrogen. Studies have shown that plants can take up organic nitrogen sources, including amino acids like alanine, directly from the soil. frontiersin.org By labeling alanine with 15N, scientists can distinguish the uptake of this amino acid from inorganic nitrogen sources like nitrate and ammonium. plos.org
Experiments with wheat have demonstrated that the uptake rate of L-alanine can be comparable to that of inorganic nitrogen forms. plos.org Once absorbed, the 15N label can be tracked as it is translocated to different parts of the plant, such as leaves and grains. cdnsciencepub.com For example, in barley, 15N-L-α-alanine was shown to be efficiently exported from the leaves where it was applied and translocated to the developing grains, where it was incorporated into storage proteins. cdnsciencepub.com This demonstrates the importance of amino acid transport in delivering nitrogen to key sink tissues.
Plant Species | Experimental Finding | Significance |
---|---|---|
Wheat (Triticum aestivum) | Uptake rate of L-alanine was 0.9 ± 0.3 µmol g⁻¹ root DW h⁻¹. plos.org | Demonstrates significant uptake of organic nitrogen. |
Barley (Hordeum vulgare) | 68.9 ± 2% of total 15N taken up from L-α-alanine was transported to grains. cdnsciencepub.com | Highlights the role of alanine in nitrogen allocation to grains. |
Cucumber (Cucumis sativus) | Up to 6.84% of plant nitrogen was acquired from alanine. frontiersin.org | Shows that amino acids can be a notable nitrogen source. |
Microbial Nitrogen Metabolism and Bacteroid Function
In microbial ecosystems, L-Alanine (15N) is used to trace nitrogen flow and understand the metabolic interactions between different organisms. A key area of research is the symbiotic relationship between nitrogen-fixing bacteria (rhizobia) and legume plants. The bacterial partners, known as bacteroids, live within nodules on the plant roots and convert atmospheric nitrogen (N₂) into forms the plant can use. researchgate.netnih.gov
Studies using 15N₂ have shown that bacteroids can excrete newly fixed nitrogen in the form of alanine. researchgate.netnih.gov When bacteroids are incubated with 15N₂, the alanine they release is highly enriched in 15N. researchgate.net This finding suggests that alanine may be a key transport molecule for transferring fixed nitrogen from the bacteroid to the plant host. researchgate.net The enzyme alanine dehydrogenase, which synthesizes alanine from pyruvate and ammonium, plays a crucial role in this process. nih.govpnas.org
Further research has explored the nitrogen metabolism of various bacteria. For example, compound-specific isotope analysis of D- and L-alanine in bacterial peptidoglycan has revealed isotopic differences between the two enantiomers, suggesting enzymatic control during cell wall synthesis. acs.orgarxiv.org
Bacterial Species | δ15N of D-alanine (‰) | δ15N of L-alanine (‰) | Reference |
---|---|---|---|
Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | acs.org |
Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | acs.org |
Protein Turnover and Synthesis Rate Determination
The continuous synthesis and degradation of proteins, known as protein turnover, is a fundamental process in all living organisms. L-Alanine (15N) is a valuable tracer for measuring the rates of protein synthesis and breakdown. medchemexpress.commetsol.com By introducing 15N-labeled alanine into the body, researchers can measure its incorporation into proteins over time. nih.govnih.gov
The fractional synthesis rate (FSR) of proteins can be determined by measuring the enrichment of 15N in protein-bound alanine relative to the enrichment in the precursor pool (e.g., plasma alanine). nih.govnih.gov This method has been applied in various contexts, from studying protein metabolism in human subjects to quantifying protein synthesis in cultured cells. nih.govnih.gov For example, in a study on pancreatic cancer cells, the FSR of several proteins was found to range from 44% to 76% over 72 hours, highlighting the dynamic nature of the cancer cell proteome. nih.gov
The use of stable isotopes like 15N offers a safe and accurate alternative to radioactive isotopes for studying protein metabolism in humans. nih.gov Single-dose experiments with 15N-L-alanine, followed by gas chromatography-mass spectrometry (GC-MS) analysis of plasma samples, have been used to determine the pool sizes and turnover rates of amino acids in different metabolic states. nih.gov
Enzymatic Reaction Mechanism Probing with Kinetic Isotope Effects
Alanine Dehydrogenase Activity Investigations
L-Alanine dehydrogenase (EC 1.4.1.1) catalyzes the reversible oxidative deamination of L-alanine to pyruvate and ammonia, with the concomitant reduction of NAD⁺ to NADH. The study of this enzyme's mechanism is crucial for understanding its role in bacterial metabolism. The use of ¹⁵N isotope effects has been instrumental in dissecting the relative rates of the various steps in the catalytic cycle. nih.govjst.go.jp
Early mechanistic studies proposed a pathway involving the formation of a carbinolamine intermediate, followed by its dehydration to an imine, which is then reduced to L-alanine. nih.gov Investigations utilizing ¹⁵N-labeled substrates have provided a more detailed picture. For the reductive amination reaction, it has been shown that the steps of carbinolamine formation, imine formation, and the subsequent reduction of the imine are all partially rate-limiting for the V/K for ammonia. nih.gov
Enzyme | Parameter | Isotope Effect (¹⁵N KIE) | Interpretation |
---|---|---|---|
Alanine Dehydrogenase | V/Kammonia | 1.004 | Indicates that carbinolamine formation, imine formation, and imine reduction are partially rate-limiting. |
Alanine Dehydrogenase | Vmax | Largely limited by nucleotide release | The release of NAD⁺ is the slowest step in the overall catalytic cycle under standard conditions. |
Alanine Racemase Reaction Analysis
Alanine racemase (EC 5.1.1.1) is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine. This reaction is essential for the synthesis of the peptidoglycan layer of bacterial cell walls, making the enzyme an attractive target for antimicrobial drugs. The mechanism of alanine racemase involves a pyridoxal 5'-phosphate (PLP) cofactor. nih.govnih.gov
The use of L-Alanine (¹⁵N) has been pivotal in understanding the nitrogen isotopic fractionation that occurs during the racemization process. Studies have demonstrated a significant difference in the nitrogen isotopic composition (δ¹⁵N) between the L- and D-enantiomers of alanine in various bacteria. nih.govnih.gov Specifically, the product, D-alanine, is depleted in ¹⁵N relative to the substrate, L-alanine. nih.govnih.gov This isotopic difference provides strong evidence for the enzymatic pathway, including the alanine racemase reaction, being responsible for this fractionation.
For example, in Staphylococcus staphylolyticus, the δ¹⁵N value for D-alanine was found to be 19.2 ± 0.5‰, while for L-alanine it was 21.3 ± 0.8‰. nih.govnih.gov Similarly, in Bacillus subtilis, the δ¹⁵N for D-alanine was 6.2 ± 0.2‰, and for L-alanine it was 8.2 ± 0.4‰. nih.govnih.gov This consistent depletion of ¹⁵N in D-alanine across different bacterial species highlights a fundamental aspect of the alanine racemase reaction mechanism.
The reaction mechanism is understood to proceed through a two-base mechanism involving a PLP-stabilized carbanion intermediate. escholarship.org Kinetic isotope effect studies, including those with deuterated alanine, have helped to delineate the stepwise proton transfer mechanism and have identified the roles of specific amino acid residues, such as tyrosine, in the catalytic process. escholarship.org Furthermore, "heavy enzyme" kinetic isotope effect studies, where the enzyme itself is isotopically labeled (e.g., with ¹³C, ¹⁵N, and ²H), have been used to probe the role of protein dynamics in the catalytic cycle of alanine racemase. nih.gov These experiments have shown KIEs of approximately 1.3 on both kcat and kcat/KM for both L- and D-alanine, suggesting that protein motions are coupled to the proton transfer steps. nih.gov
Organism | Alanine Enantiomer | δ¹⁵N (‰ vs air) |
---|---|---|
Staphylococcus staphylolyticus | D-Alanine | 19.2 ± 0.5 |
L-Alanine | 21.3 ± 0.8 | |
Bacillus subtilis | D-Alanine | 6.2 ± 0.2 |
L-Alanine | 8.2 ± 0.4 |
Advanced Research Directions and Emerging Applications
Integration of L-Alanine (15N) Tracing with Multi-Omics Data
The integration of stable isotope tracing with multi-omics platforms such as metabolomics and proteomics is revolutionizing our ability to map metabolic pathways and their regulation. By tracing the incorporation of the 15N label from L-Alanine into a multitude of downstream metabolites and proteins, researchers can construct a dynamic picture of cellular metabolism. isotope.comisotope.com
This approach allows for the comprehensive analysis of how metabolic fluxes are partitioned between different pathways under various physiological or pathological conditions. For instance, combining 15N tracing with quantitative proteomics can reveal how changes in protein expression are coordinated with metabolic reprogramming. nih.gov This is particularly valuable in studying diseases like cancer, where metabolic pathways are significantly altered.
Recent studies have demonstrated the power of this integrated approach in various organisms, from bacteria to plants and humans. nih.govresearchgate.netresearchgate.net For example, in plant science, 15N tracing is used to understand nitrogen uptake and assimilation, providing crucial information for improving crop yields and fertilizer efficiency. researchgate.net In human studies, L-Alanine (15N) is used to investigate whole-body protein turnover and amino acid kinetics, offering insights into nutritional status and metabolic disorders. nih.govnih.govphysiology.org
A key advantage of using L-Alanine (15N) is its role as a direct probe of nitrogen metabolism. researchgate.net The nitrogen atom from alanine is readily transferred to other amino acids and nitrogenous compounds through transamination reactions, making it an excellent tracer for a wide range of biosynthetic pathways. nih.gov
Computational Modeling and Isotopic Data Interpretation
The vast and complex datasets generated from L-Alanine (15N) tracing experiments necessitate the use of sophisticated computational models for accurate interpretation. plos.org Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are two powerful computational frameworks that utilize isotopic labeling data to quantify the rates of metabolic reactions within a cell. biorxiv.orgplos.org
These models integrate the isotopic enrichment data from L-Alanine (15N) and its downstream products to solve a system of biochemical equations, providing a detailed map of metabolic fluxes. This allows researchers to understand how cells adjust their metabolic networks in response to genetic or environmental perturbations.
For example, 13C and 15N kinetic isotope effects have been used to elucidate the mechanisms of enzymes like alanine and glutamate dehydrogenases. nih.govgrantome.com By comparing experimental data with model predictions, scientists can refine their understanding of enzyme kinetics and metabolic regulation. Furthermore, advancements in computational tools are enabling the analysis of increasingly complex systems, including multi-tissue models in whole organisms.
The development of new software and algorithms is crucial for handling the intricacies of isotopic data, such as correcting for the natural abundance of isotopes and accounting for isotopic scrambling. researchgate.net These computational advancements are essential for extracting meaningful biological insights from L-Alanine (15N) tracing experiments.
Development of Novel 15N-Labeling Strategies for Complex Biomolecules
The synthesis of specifically labeled biomolecules is a cornerstone of modern structural biology and drug development. isotope.commedchemexpress.commedchemexpress.com Researchers are continuously developing innovative strategies to incorporate 15N labels, including from L-Alanine (15N), into complex biomolecules like proteins and nucleic acids with high efficiency and specificity. researchgate.net
One of the primary applications of 15N-labeled biomolecules is in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Uniform or selective 15N labeling of proteins simplifies complex NMR spectra, enabling the determination of their three-dimensional structures and the study of their dynamics and interactions. isotope.com Cell-free protein synthesis systems have emerged as a powerful tool for the economic and efficient production of 15N-labeled proteins for NMR studies. nih.gov
Segmental isotope labeling is an advanced technique that allows for the labeling of specific domains or segments of a large protein, which is particularly useful for studying multi-domain proteins and their interactions. marioschubert.ch Furthermore, new methods are being developed for the synthesis of 15N-labeled amino acids themselves, which can then be used as building blocks for the synthesis of labeled peptides and proteins. researchgate.net
These novel labeling strategies are not only advancing our understanding of fundamental biological processes but also have significant potential in the pharmaceutical industry for drug screening and design.
Exploration of Isotopic Fractionation in Biological Processes
Isotopic fractionation refers to the discrimination against heavier isotopes (like 15N) by enzymes during biochemical reactions. oup.com This phenomenon, also known as the kinetic isotope effect (KIE), provides valuable information about enzyme mechanisms and the rate-limiting steps of metabolic pathways. nih.govcapes.gov.br
By measuring the natural abundance of 15N in different amino acids or by using 15N-labeled substrates like L-Alanine (15N), researchers can study the isotopic fractionation that occurs during processes like transamination and deamination. nih.govsethnewsome.org For example, studies on alanine dehydrogenase and other enzymes have utilized 15N KIEs to deduce the relative rates of different steps in their catalytic cycles. nih.gov
The analysis of natural 15N abundance in specific amino acids is also emerging as a powerful tool in ecology to determine the trophic levels of organisms in food webs. jst.go.jp "Trophic" amino acids like glutamic acid and alanine become enriched in 15N with each trophic level, while "source" amino acids like phenylalanine show little change. sethnewsome.orgjst.go.jp
Recent research has also explored the differences in 15N isotopic enrichment between different types of consumers, such as protists and metazoans, with alanine showing consistent enrichment in both. researchgate.net Furthermore, studies have investigated the nitrogen isotopic differences between D- and L-enantiomers of alanine, suggesting that enzymatic reactions can produce stereoisomer-specific isotopic signatures. acs.org
These investigations into isotopic fractionation are providing a deeper understanding of the fundamental principles that govern the flow of nitrogen through biological systems.
Future Perspectives in Isotopic Tracing and Systems Biology
The future of isotopic tracing with L-Alanine (15N) and other stable isotopes is poised for exciting developments. The continued integration of isotope tracing with high-resolution mass spectrometry, advanced NMR techniques, and sophisticated computational modeling will undoubtedly lead to a more holistic understanding of biological systems. solubilityofthings.com
The development of multi-isotope labeling strategies, combining 15N with other stable isotopes like 13C and 2H, will allow for the simultaneous tracing of multiple metabolic pathways. medchemexpress.comacs.org This will provide a more comprehensive view of the metabolic network and its interconnections.
Furthermore, the application of stable isotope probing (SIP) to environmental and microbial samples will continue to shed light on the roles of different microorganisms in nutrient cycling and ecosystem function. caister.com As analytical technologies become more sensitive and accessible, the use of L-Alanine (15N) and other isotopic tracers will expand into new areas of research, from personalized medicine to environmental science.
The ability to trace the fate of individual atoms through complex biological networks represents a paradigm shift in our approach to studying life. L-Alanine (15N) will undoubtedly remain a crucial tool in this ongoing scientific revolution, enabling researchers to unravel the intricate web of life at the molecular level.
Q & A
Q. How is L-Alanine (15N) synthesized, and what analytical methods validate its isotopic purity?
Methodological Answer: L-Alanine (15N) is synthesized via enzymatic or chemical methods using 15N-labeled precursors, such as ammonium chloride (15NH4Cl), in transamination reactions with pyruvate . Enzymatic synthesis (e.g., using alanine dehydrogenase) ensures stereochemical fidelity, while chemical methods may require chiral resolution. Post-synthesis, isotopic purity is validated using:
Q. How can L-Alanine (15N) be used to trace metabolic flux in mammalian cells?
Methodological Answer: L-Alanine (15N) is incorporated into metabolic pathways via transamination or deamination. To track its fate:
- Isotope tracing : Administer 15N-labeled alanine to cell cultures and monitor incorporation into metabolites (e.g., glutamate, urea) via LC-MS or GC-MS .
- Kinetic modeling : Use compartmental models to estimate flux rates in gluconeogenesis or the alanine-glucose cycle .
- NMR-based methyl-labeling : Resolve protein-ligand interactions by tracking 15N in methyl groups .
Q. What are the critical parameters for designing stable isotope-resolved metabolomics studies with L-Alanine (15N)?
Methodological Answer:
- Dosage optimization : Balance between isotopic enrichment (≥98%) and physiological relevance (e.g., 0.1–10 mM in culture media) .
- Sample preparation : Acidify biological extracts to stabilize 15N labels and avoid degradation .
- Analytical controls : Include unlabeled alanine and internal standards (e.g., 13C3-alanine) to correct for natural abundance .
Advanced Research Questions
Q. How do enantiomer-specific isotope effects of D- and L-Alanine (15N) influence bacterial peptidoglycan studies?
Methodological Answer: D-Alanine (15N) in peptidoglycan biosynthesis shows δ15N depletion (∼2‰) compared to L-Alanine (15N) in Bacillus subtilis due to enzymatic discrimination during racemization . To resolve this:
- GC/C/IRMS : Baseline-separate enantiomers using chiral columns (e.g., β-cyclodextrin) before isotope analysis .
- Microbial culture : Compare isotopic fractionation in wild-type vs. alr (alanine racemase) knockout strains .
Q. What experimental strategies resolve contradictions in L-Alanine (15N)-mediated metabolic data across different tissues?
Methodological Answer: Contradictions arise from tissue-specific metabolism (e.g., liver gluconeogenesis vs. muscle protein synthesis). Mitigate via:
- Tissue-specific sampling : Use laser-capture microdissection or in situ hybridization to isolate target tissues .
- Multi-omics integration : Pair isotope tracing with transcriptomics (e.g., RNA-seq) to correlate flux with enzyme expression .
- Computational modeling : Apply flux balance analysis (FBA) constrained by tissue-specific isotopic data .
Q. How can NMR pulse sequences be optimized for detecting 15N-labeled alanine in protein-ligand interaction studies?
Methodological Answer:
- Pulse sequence selection : Use TROSY (Transverse Relaxation-Optimized Spectroscopy) for large proteins (>30 kDa) to enhance sensitivity .
- Isotope filtering : Employ 15N-edited NOESY to distinguish protein-alanine interactions from background signals .
- Dynamic nuclear polarization (DNP) : Enhance signal-to-noise ratio in low-concentration samples .
Q. What protocols ensure reproducibility in isotopic enrichment measurements of L-Alanine (15N) using GC/MS?
Methodological Answer:
- Derivatization : Convert alanine to n-heptafluorobutyric anhydride (HFBA) derivatives for enhanced volatility and ionization .
- Calibration curves : Prepare standards with 15N enrichment gradients (e.g., 5–95%) to validate linearity .
- Negative chemical ionization (NCI) : Use methane as reagent gas to improve 15N detection limits (≤0.1 atom%) .
Methodological Challenges and Solutions
Q. How to address isotopic dilution in longitudinal studies using L-Alanine (15N)?
Solution:
- Continuous infusion : Maintain steady-state 15N enrichment via osmotic pumps in vivo .
- Compartmental modeling : Correct for dilution using kinetic parameters (e.g., kin and kout) derived from tracer kinetics .
Q. How to validate the role of L-Alanine (15N) in immunomodulation without confounding variables?
Solution:
- Gnotobiotic models : Use germ-free mice to eliminate microbiome-mediated metabolic interference .
- Isotope-edited antibodies : Track 15N-alanine incorporation into immune cells via nanoSIMS imaging .
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